L-Phenylalanine, 3-bromo-, hydrochloride
Overview
Description
L-Phenylalanine, 3-bromo-, hydrochloride is a derivative of phenylalanine . It is a white to off-white powder . It is used in research and development .
Molecular Structure Analysis
The molecular formula of L-Phenylalanine, 3-bromo-, hydrochloride is C9H10BrNO2 . The InChI code is 1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 .Physical And Chemical Properties Analysis
L-Phenylalanine, 3-bromo-, hydrochloride is a solid at room temperature . It has a molecular weight of 244.09 . It is slightly soluble in water . The predicted boiling point is 368.4±32.0 °C and the predicted density is 1.588±0.06 g/cm3 .Scientific Research Applications
Enzymatic Synthesis of Oligopeptides
L-Phenylalanine ethyl ester hydrochloride (L-Phe-Et.HCl) has been used as a model system to study the enzymatic synthesis of oligopeptides. The study highlighted the importance of water miscible cosolvents in transforming reactions from heterogeneous to homogeneous conditions, which is a potent medium engineering tool for protease-catalyzed oligopeptide synthesis. This transformation is crucial for efficient oligopeptide synthesis, as demonstrated by increased yields of oligo(l-Phe) under optimal conditions (Viswanathan et al., 2010).
Phenylalanine Production and Biosynthesis Optimization
L-Phenylalanine (L-Phe) is a valuable amino acid with applications in food and medicine. Research has focused on optimizing the biosynthesis of L-Phe in E. coli using in vitro systems. The study involved quantitative investigations of phenylalanine biosynthesis, determining the absolute concentrations of enzymes involved in the shikimate pathway, and reconstituting an in vitro reaction system. This research provided practical methods to detect bottlenecks in metabolic pathways and improve the yield of desired products like L-Phe (Ding et al., 2016).
Synthesis of Meta-Tyrosine
The enzyme phenylalanine 3-hydroxylase (Phe3H) has been identified and characterized for its role in catalyzing the synthesis of meta-Tyr (m-Tyr) from L-Phenylalanine (L-Phe). This enzyme exhibits a unique regiospecificity, converting L-Phe into m-Tyr, which is a significant deviation from the typical product of phenylalanine hydroxylation, para-Tyr (p-Tyr). The study provided insights into the enzymatic modification of L-Phe and laid the groundwork for further research on the regiospecific control of substrate hydroxylation by PheH (Zhang et al., 2011).
Safety And Hazards
L-Phenylalanine, 3-bromo-, hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place with the container kept tightly closed .
properties
IUPAC Name |
(2S)-2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIBMCVLBZBLR-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718806 | |
Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine, 3-bromo-, hydrochloride | |
CAS RN |
615535-65-4 | |
Record name | 3-Bromo-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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